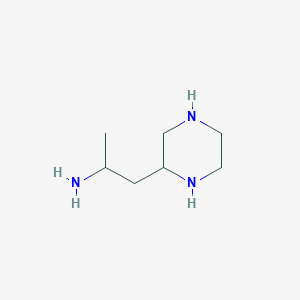

1-(Piperazin-2-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCZTUHOYNSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CNCCN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperazine Scaffold: a Cornerstone of Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and highly valued structural unit in drug discovery. bldpharm.comrsc.org Its prevalence in a wide array of approved drugs underscores its status as a "privileged scaffold." This distinction arises from a combination of favorable physicochemical and pharmacokinetic properties that the piperazine moiety often imparts to a molecule.

The versatile nature of the piperazine ring allows for substitution at its nitrogen atoms, providing a convenient handle for modulating a compound's biological activity, solubility, and metabolic stability. thieme-connect.comnih.gov Furthermore, the inherent basicity of the piperazine nitrogens can be fine-tuned, which is crucial for optimizing interactions with biological targets and for improving oral bioavailability. The conformational flexibility of the piperazine ring also allows it to adapt to the steric requirements of various binding pockets within proteins. researchgate.net

The therapeutic applications of piperazine-containing drugs are extensive and diverse, encompassing areas such as oncology, infectious diseases, and central nervous system disorders. This broad utility solidifies the rationale for incorporating the piperazine scaffold into novel drug candidates.

The Aminopropyl Derivative: a Key Player in Pharmacological Activity

The aminopropyl group, a three-carbon chain with a terminal amine, is another structural feature of considerable importance in pharmaceutical research. The presence of this moiety can significantly influence a molecule's pharmacological profile. For instance, aminopropyl derivatives have been investigated for their potential in enhancing neurogenesis, suggesting applications in treating neurodegenerative diseases.

Moreover, research into aminopropyl-containing compounds has demonstrated their potential as anticancer agents. Studies on 2-aminopropyl benzopyran derivatives have revealed their cytotoxic effects against breast cancer cell lines. The amino group in these derivatives appears to be crucial for their antitumor activity.

The aminopropyl moiety also plays a role in the development of antimalarial drugs. Libraries of compounds featuring the 1,4-bis(3-aminopropyl)piperazine (B145938) skeleton have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov These studies highlight the potential of the aminopropyl group to contribute to potent antimalarial activity.

1 Piperazin 2 Yl Propan 2 Amine: Research Objectives and Scope

General Synthetic Approaches to this compound

The construction of the this compound scaffold can be approached by first forming the piperazine ring, followed by the introduction of the propan-2-amine side chain, or by constructing the ring from a precursor already bearing the desired side chain.

Strategies for the Formation of the Piperazine Ring System

The formation of the piperazine ring is a fundamental step in the synthesis of its derivatives. Common strategies include the cyclization of appropriate acyclic precursors. One prevalent method involves the reaction of a 1,2-diamine with a dielectrophile, such as a dihaloethane. For instance, the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) under basic conditions can yield piperazine. However, for substituted piperazines, more controlled and regioselective methods are often necessary.

Another powerful approach is the reductive cyclization of dioximes. This method allows for the construction of carbon-substituted piperazines from primary amines and nitrosoalkenes. The process typically involves a sequential double Michael addition to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. researchgate.netnih.gov The mechanism is proposed to proceed through the hydrogenolysis of the N-O bonds to form a diimine intermediate, which cyclizes and is subsequently reduced to the piperazine. nih.gov

Furthermore, piperazines can be assembled from primary amines and N-substituted diethanolamines through a hydrogen borrowing strategy, although this can sometimes result in lower yields. nih.gov A one-pot protocol for converting primary amines into piperazines by cyclization with tosylbis(2-(tosyloxy)ethyl)amine has also been developed, primarily for C-unsubstituted piperazines. nih.gov

A summary of general piperazine ring formation strategies is presented in Table 1.

Table 1: General Strategies for Piperazine Ring Formation

| Starting Materials | Key Transformation | Reference |

| 1,2-Diamine and Dihaloethane | Nucleophilic Substitution/Cyclization | google.com |

| Primary Amine and Nitrosoalkenes | Double Michael Addition/Reductive Cyclization | researchgate.netnih.gov |

| Primary Amine and N-Substituted Diethanolamine | Hydrogen Borrowing Cyclization | nih.gov |

| Primary Amine and Tosylbis(2-(tosyloxy)ethyl)amine | One-pot Cyclization | nih.gov |

Introduction of the Propan-2-amine Side Chain at the 2-Position of the Piperazine Ring

Introducing the propan-2-amine side chain at the 2-position of a pre-formed piperazine ring is a challenging transformation that requires regioselective C-H functionalization or the use of a piperazine synthon with a handle at the 2-position. A more common and controlled approach involves constructing the piperazine ring from a precursor that already contains the propan-2-amine moiety or a precursor that can be readily converted to it.

For example, a synthetic route could start from a chiral amino acid, which provides the stereocenter for the propan-2-amine side chain. This amino acid can be elaborated into a 1,2-diamine derivative, which then undergoes cyclization to form the 2-substituted piperazine ring.

Alternatively, a Michael addition of a protected amine to a suitable α,β-unsaturated carbonyl compound can be employed to build the necessary carbon skeleton. For instance, the addition of a protected amine to a derivative of 2-nitropropene (B1617139) could yield a precursor that, after reduction of the nitro group and subsequent cyclization, forms the desired 2-substituted piperazine.

Reductive Amination Protocols for Amine Incorporation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly relevant for the synthesis of this compound, particularly for the final step of converting a ketone precursor to the primary amine of the side chain. nih.gov This reaction involves the condensation of a carbonyl group (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated imine over the carbonyl group, allowing for a one-pot reaction. nih.gov

In the context of synthesizing this compound, a precursor such as 1-(piperazin-2-yl)propan-2-one could be subjected to reductive amination with ammonia (B1221849) or a protected amine, followed by deprotection, to yield the target compound. The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity.

Direct Substitution Reactions and Alkylation Methods

Direct alkylation of a pre-formed piperazine ring can also be a viable strategy, although controlling the position and number of substitutions can be challenging. For introducing the propan-2-amine side chain, a suitably protected 2-halopiperazine could be reacted with a propan-2-amine equivalent. However, the synthesis of such 2-halopiperazines is not trivial.

A more practical approach involves the alkylation of a piperazine nitrogen, followed by further transformations. While this does not directly lead to a C-2 substituted product, it is a common method for synthesizing N-substituted piperazines. For instance, the mono-alkylation of piperazine can be achieved by using a large excess of piperazine or by using a protecting group on one of the nitrogen atoms. nih.gov

Advanced Synthetic Strategies and Derivative Generation

The development of advanced synthetic methods has enabled the efficient and stereocontrolled synthesis of complex piperazine derivatives.

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific chiral isomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies can be employed to achieve stereoselectivity.

One of the most effective approaches is to start from a chiral pool material, such as a natural amino acid. For example, starting from D- or L-alanine would provide the desired stereochemistry at the 2-position of the propan-2-amine side chain. The synthesis would then proceed by elaborating the amino acid into a suitable diamine precursor, followed by cyclization to form the chiral piperazine ring. nih.gov

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is removed. For instance, a chiral auxiliary attached to one of the piperazine nitrogens could direct the stereoselective alkylation or addition to the C-2 position.

Asymmetric catalysis is another key strategy. Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to catalyze reactions like asymmetric hydrogenation or asymmetric alkylation, leading to the formation of one enantiomer in excess. For example, the asymmetric hydrogenation of a pyrazine (B50134) precursor can yield a chiral piperazine. dicp.ac.cnrsc.org The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

A summary of strategies for stereoselective synthesis is presented in Table 2.

Table 2: Strategies for Stereoselective Synthesis of Chiral Piperazines

| Strategy | Description | Reference |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids. | nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a chemical reaction. | dicp.ac.cnrsc.org |

Synthesis of Analogs with Modifications on the Piperazine Ring

The synthesis of analogs of this compound with modifications on the piperazine ring is a key area of research, allowing for the exploration of structure-activity relationships. These modifications can involve the introduction of substituents at the nitrogen or carbon atoms of the piperazine ring.

The synthesis of C-substituted piperazine analogs presents a greater challenge but offers significant opportunities for structural diversity. acs.orgresearchgate.net One approach involves building the piperazine ring from acyclic precursors. For example, a method has been developed for the synthesis of piperazines from primary amines and nitrosoalkenes through a sequential double Michael addition followed by stereoselective catalytic reductive cyclization. nih.gov This allows for the incorporation of substituents on the carbon atoms of the piperazine ring. Another strategy involves the direct C-H functionalization of a pre-formed piperazine ring, although this can be challenging. mdpi.com Recent advances have utilized photoredox catalysis to achieve α-C-H heteroarylation of piperazines. mdpi.com

| Modification Type | Synthetic Method | Key Features |

| N-Arylation | Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling of an aryl halide with piperazine. mdpi.com |

| Ullmann-Goldberg Reaction | Copper-catalyzed reaction of an aryl halide with piperazine. mdpi.com | |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient arene with piperazine. mdpi.com | |

| N-Alkylation | Nucleophilic Substitution | Reaction with alkyl halides or sulfonates. mdpi.com |

| Reductive Amination | Reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov | |

| Reduction of Carboxyamides | Reduction of an amide derivative of piperazine. mdpi.com | |

| C-Substitution | Reductive Cyclization | Building the piperazine ring from acyclic precursors like primary amines and nitrosoalkenes. nih.gov |

| C-H Functionalization | Direct modification of the C-H bonds of the piperazine ring, often using photoredox catalysis. mdpi.com |

Synthesis of Analogs with Modifications on the Propan-2-amine Moiety

Modifications to the propan-2-amine moiety of this compound can significantly impact its biological activity. These modifications typically involve N-alkylation of the primary amine or alterations to the propylene (B89431) chain.

N-alkylation of the primary amine of the propan-2-amine side chain can be achieved through standard synthetic methods. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common and efficient method. nih.gov This allows for the introduction of a wide variety of alkyl or arylalkyl groups. Direct alkylation with alkyl halides can also be employed, though care must be taken to control the degree of alkylation.

Modifying the propylene chain itself is a more complex endeavor. This could involve the synthesis of analogs with different chain lengths or the introduction of substituents on the chain. Such modifications would likely require a multi-step synthesis starting from different building blocks, where the desired substituted side chain is constructed prior to its attachment to the piperazine ring. For instance, instead of a propan-2-amine group, a different aminoalkyl side chain could be introduced by reacting a suitably protected piperazine derivative with a different amino alcohol or haloamine.

Application of Protecting Group Strategies in Complex Syntheses

The presence of multiple reactive amine functionalities in this compound necessitates the use of protecting group strategies in complex syntheses. jocpr.com Orthogonal protecting groups are particularly crucial, as they allow for the selective deprotection of one amine group in the presence of others. numberanalytics.com

Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenation, and the Fmoc group is removed with a base like piperidine (B6355638). masterorganicchemistry.com This orthogonality allows for a stepwise and controlled synthesis. numberanalytics.com

For example, in a synthesis targeting a specific modification on the piperazine ring, the primary amine of the propan-2-amine moiety could be protected with a Boc group. This would allow for reactions to be carried out on the piperazine nitrogens without affecting the side chain. Subsequently, the Boc group can be removed to allow for further functionalization of the primary amine.

In the synthesis of complex polyamines, a combination of protecting groups like Alloc (allyloxycarbonyl) and Nosyl (2-nitrobenzenesulfonyl) has been utilized. nih.govacs.org The Alloc group can be removed under mild conditions using a palladium catalyst, offering orthogonality to many other protecting groups. acs.org The choice of protecting group strategy is critical for the successful synthesis of complex derivatives of this compound, enabling the precise control of reactivity and the efficient construction of the target molecule. jocpr.com

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H2, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Palladium(0) catalyst acs.org |

| 2-Nitrobenzenesulfonyl | Nosyl | Mild reducing agents or specific nucleophiles nih.gov |

Chemical Reactivity and Reaction Pathways of this compound

The chemical reactivity of this compound is dictated by the presence of the nucleophilic nitrogen atoms in the piperazine ring and the primary amine of the propan-2-amine side chain.

Oxidation Reactions and Investigations into Metabolite Formation

The piperazine ring and its substituents are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in biological systems. researchgate.net The nitrogen atoms and the α-carbons are common sites of metabolic attack. researchgate.net

Common oxidative biotransformations include N-oxidation, N-dealkylation, and ring oxidation. researchgate.net For piperazine-containing compounds, hydroxylation of the piperazine ring is a known metabolic pathway. rsc.org This can be followed by further oxidation. Another potential pathway involves the formation of a reactive iminium ion, which can be trapped by nucleophiles. rsc.org

In vitro studies using human liver microsomes are often employed to investigate the metabolic fate of piperazine derivatives. researchgate.net Such studies have shown that piperazine analogues can be metabolized by various CYP isoforms, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net The specific metabolites formed from this compound would depend on the specific substituents present on the molecule and the enzymes involved. It is also possible for the piperazine ring to undergo bioactivation to form reactive metabolites that can bind to cellular macromolecules. researchgate.net

Reduction Reactions and Pathways to Reduced Derivatives

The piperazine ring of this compound is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, if the piperazine ring were to contain unsaturation, for example in a dihydropyrazine (B8608421) precursor, catalytic hydrogenation could be employed to reduce it to the corresponding piperazine. nih.gov

Catalytic hydrogenation is a common method for the reduction of C=N bonds and can be used to form piperazines from their unsaturated precursors. nih.gov Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used for this purpose. nih.gov The conditions for such a reduction, including hydrogen pressure and temperature, would need to be optimized for the specific substrate. Gold nanoparticles have also been investigated as catalysts for hydrogenation reactions, sometimes in the presence of a Lewis base like piperazine to facilitate the heterolytic cleavage of hydrogen. rsc.org

Nucleophilic Substitution Reactions Involving the Amine and Piperazine Moieties

The nitrogen atoms of this compound are nucleophilic and can readily participate in nucleophilic substitution reactions. Both the secondary amines of the piperazine ring and the primary amine of the propan-2-amine side chain can be alkylated or acylated.

Alkylation can be achieved by reacting the compound with alkyl halides. To achieve mono-alkylation, it is often necessary to use protecting groups or to carefully control the reaction conditions, such as the stoichiometry of the reactants. researchgate.net Reductive amination is another effective method for introducing alkyl groups, particularly on the primary amine. nih.gov

Acylation, the reaction with acyl chlorides or anhydrides, is another common transformation. This reaction typically proceeds readily to form the corresponding amides. The relative reactivity of the different nitrogen atoms can be influenced by steric and electronic factors. The primary amine is generally more reactive than the secondary amines of the piperazine ring.

The piperazine nitrogens can also participate in nucleophilic aromatic substitution reactions, displacing a leaving group on an electron-deficient aromatic or heteroaromatic ring. researchgate.net The nucleophilicity of the piperazine nitrogens makes them effective nucleophiles in such reactions. researchgate.net

| Reaction Type | Reacting Moiety | Common Reagents | Product Type |

| Oxidation | Piperazine Ring, Side Chain | Cytochrome P450 enzymes (in vivo) researchgate.net | Hydroxylated derivatives, N-oxides, dealkylated products researchgate.net |

| Reduction | Unsaturated precursors | H2, Pd/C or Raney Nickel nih.gov | Saturated piperazine ring |

| Nucleophilic Substitution (Alkylation) | Piperazine Nitrogens, Primary Amine | Alkyl halides, Aldehydes/Ketones (reductive amination) mdpi.comnih.gov | N-alkylated derivatives |

| Nucleophilic Substitution (Acylation) | Piperazine Nitrogens, Primary Amine | Acyl chlorides, Anhydrides | N-acylated derivatives (amides) |

| Nucleophilic Aromatic Substitution | Piperazine Nitrogens | Electron-deficient (hetero)arenes researchgate.net | N-arylpiperazine derivatives mdpi.com |

Exploration of Molecular Targets and Binding Mechanisms

Receptor Binding and Ligand Activity Profiling

Kinase Binding Site Interactions (e.g., c-Abl Kinase, ROCK-II)

The direct binding interactions of this compound with c-Abl kinase and Rho-associated coiled-coil containing kinase (ROCK-II) are not extensively detailed in publicly available research. However, the broader family of piperazine-containing molecules has been investigated for interactions with various kinases, providing a basis for understanding potential mechanisms.

The Abl family of tyrosine kinases, which includes c-Abl, is regulated by a complex set of intramolecular interactions that maintain a state of low kinase activity. nih.gov Activation can occur through the binding of other proteins to its SH3 and SH2 domains, disrupting the autoinhibitory conformation. nih.gov Oncogenic forms, such as Bcr-Abl, exhibit a highly active kinase domain that serves as a docking scaffold for numerous signaling proteins. nih.gov

ROCK proteins, ROCK-I and ROCK-II, are serine/threonine kinases that are key effectors of the RhoA small GTPase. nih.gov Their activation is crucial for processes like cell contraction and migration. nih.gov The two homologs, ROCK-I and ROCK-II, share high identity in their primary amino acid sequences, especially within the kinase domains (92% homology). nih.gov

While specific data on this compound is scarce, other piperazine derivatives have been identified as potent kinase inhibitors. For instance, derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govwisdomlib.orgmdpi.comtriazin-4-amine have been developed as highly potent and selective inhibitors of the PI3Kδ kinase, indicating the potential for the piperazine scaffold to be tailored for specific kinase targets. nih.gov Research on p21-activated kinase 2 (PAK-2) has shown it interacts with c-Abl, suggesting a complex interplay between different kinase families in cellular signaling. nih.gov

Biological Activity Investigations and Preclinical Efficacy

Antimicrobial Activity Research

While research specifically on this compound is limited, studies on structurally related piperazine derivatives have demonstrated notable efficacy against Gram-positive bacteria, including multidrug-resistant strains.

A study on synthetic 1,3-bis(aryloxy)propan-2-amines, which share a propan-2-amine core, revealed antibacterial activity exclusively against Gram-positive bacteria such as Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov Several of these compounds were also effective against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.gov

Another piperazine derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has also been synthesized and tested against Staphylococcus species. nih.gov It showed potent activity against S. epidermidis, S. aureus, and MRSA, with minimal bactericidal concentrations (MBCs) of 1.25 μg/mL, 5.0 μg/mL, and 10 μg/mL, respectively. nih.gov The near-identical values for MIC and MBC suggest a bactericidal mode of action. nih.gov

The table below summarizes the antimicrobial activity of a selection of piperazine derivatives against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | E. faecalis, S. aureus, S. pyogenes | MIC: 2.5–10 μg/ml | nih.gov |

| 1,3-bis(aryloxy)propan-2-amines | Methicillin-resistant S. aureus (MRSA) | MIC: 2.5–10 μg/ml | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | MBC: 1.25 μg/mL | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | MBC: 5.0 μg/mL | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MBC: 10 μg/mL | nih.gov |

| Piperazine derivatives (5a-5j) | Gram-positive bacteria | Good activity | wisdomlib.org |

The bactericidal mechanisms of piperazine-containing compounds are being actively investigated. For the 1,3-bis(aryloxy)propan-2-amines, the similarity between their MIC and minimal bactericidal concentration (MBC) values points towards a bactericidal, rather than bacteriostatic, effect. nih.gov Docking studies for these compounds suggested potential molecular targets including the cell division protein FtsZ, the quinolone resistance protein NorA, and the enoyl-[acyl-carrier-protein] reductase FabI, all of which are crucial for bacterial survival. nih.gov

In the case of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), its mechanism appears to involve inhibition of DNA gyrase. nih.gov Transmission electron microscopy revealed that PNT caused a hollowing of the bacterial cytoplasm without disintegrating the bacterial membrane. nih.gov A DNA gyrase supercoiling assay confirmed that PNT inhibits this enzyme in a dose-dependent manner, which ultimately blocks DNA replication and leads to cell death. nih.gov This mechanism is similar to that of quinolone-based antimicrobial agents. nih.gov

Anticancer Activity Research

The piperazine scaffold is a common feature in many compounds investigated for anticancer properties. A variety of piperazine derivatives have demonstrated significant cytotoxic activity against numerous human cancer cell lines in vitro.

For instance, a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were screened against the NCI-60 panel of cancer cell lines. nih.gov These compounds showed potent growth inhibition across several cell lines, particularly those from leukemia, renal cancer, and breast cancer. One of the most potent compounds, QQ1, exhibited an IC50 value of 1.5 ± 0.16 μM against the renal cancer cell line ACHN and was found to induce cell cycle arrest. nih.gov

Similarly, novel vindoline-piperazine conjugates have been synthesized and evaluated for their antiproliferative effects. mdpi.com Several of these conjugates displayed significant activity, with some showing low micromolar growth inhibition (GI50) values. Conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective against a broad range of cancer cell lines. mdpi.com

Other studies have explored piperazine-benzimidazole derivatives, which showed cytotoxic activity against MDA-MB-231 and U87 MG cell lines at micromolar concentrations. researchgate.net

The table below presents a selection of in vitro anticancer activities for various piperazine derivatives.

Table 2: In Vitro Anticancer Activity of Piperazine Derivatives| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |

|---|---|---|---|

| Quinolinequinones with piperazine (QQ1) | ACHN (Renal Cancer) | IC50: 1.5 ± 0.16 μM | nih.gov |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 μM | mdpi.com |

| Vindoline-piperazine conjugate (25) | HOP-92 (Non-Small Cell Lung Cancer) | GI50 = 1.35 μM | mdpi.com |

| Piperazine-benzimidazole derivatives | MDA-MB 231, U87 MG | IC50 in the range of 0.5-60 µM | researchgate.net |

| Piperazine–oxazole hybrids | Various | IC50 in the range of 0.09–11.7 μM | mdpi.com |

| TADDOL-derived phosphonate (4e) | Various cancer lines | Active compound | mdpi.com |

| Pyrazine-2-carbohydrazonamide copper complex | HeLa, A375, PANC-1, etc. | IC50 against HeLa: 17.50 μM | researchgate.net |

Research on this compound Remains Largely Undocumented in Publicly Available Literature

Despite a thorough search of scientific databases and scholarly articles, there is a significant lack of publicly available research on the specific chemical compound this compound. Consequently, a detailed analysis of its molecular interactions, biological activity mechanisms, and therapeutic potential as outlined in the requested article structure cannot be provided at this time.

The piperazine moiety itself is a prevalent structural motif in medicinal chemistry, forming the backbone of numerous drugs with a wide range of pharmacological activities. nih.govwisdomlib.org The versatility of the piperazine ring allows for structural modifications that can significantly influence the biological properties of the resulting compounds, leading to their development as antipsychotics, antihistamines, antianginals, antidepressants, and more. wisdomlib.orgbenchchem.com

Research into various piperazine derivatives has shown their potential in several areas of therapeutic interest:

Neuropharmacology: The piperazine scaffold is a key component in many centrally acting agents. Derivatives have been investigated for their ability to modulate neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) pathways. researchgate.netbldpharm.commdpi.com For instance, certain arylpiperazine derivatives have been studied for their antidepressant-like effects, which are thought to be mediated through interactions with serotonin receptors. nih.govuni.lu The development of dual-acting serotonin reuptake inhibitors and 5-HT1A receptor antagonists is another area of active research for piperazine-containing compounds. sigmaaldrich.comscbt.com Furthermore, some piperazine analogues have been explored for their potential in treating addiction disorders by targeting the dopamine transporter. cookechem.com

Oncology: The induction of apoptosis and modulation of cell growth are key mechanisms in cancer therapy. Various N-heterocycles, including piperazine derivatives, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. wisdomlib.org These compounds can induce apoptotic cell death through various mechanisms, including the regulation of pro- and anti-apoptotic proteins.

Anti-inflammatory and Analgesic Research: The piperazine structure has been identified as a promising scaffold for developing new anti-inflammatory and analgesic agents. Studies on piperine, a naturally occurring piperidine (a related cyclic amine), have demonstrated its potential to reduce inflammation and pain in animal models.

Radioprotective Properties: Research has been conducted on piperazine derivatives for their potential to protect against the harmful effects of ionizing radiation. Certain synthesized derivatives have shown radioprotective effects in cell-based and animal studies, suggesting their potential as radiation countermeasures.

While the broader class of piperazine derivatives has been extensively studied, the specific compound This compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes rather than having a documented history of biological investigation. cookechem.com The lack of published data prevents a detailed discussion of its specific biological activities. Further scientific inquiry is needed to determine the pharmacological profile of this compound and its potential therapeutic applications.

Structure Activity Relationship Sar Studies

Elucidating the Influence of the Piperazine (B1678402) Ring on Bioactivity

The piperazine ring is a common pharmacophore in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. rsc.orgnih.gov Its two nitrogen atoms can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

The substitution pattern on the nitrogen atoms of the piperazine ring is a critical determinant of a molecule's affinity and selectivity for its biological targets. ijrrjournal.com Research on various piperazine derivatives demonstrates that modifying these positions can drastically alter their pharmacological profile, particularly for central nervous system (CNS) receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govresearchgate.net

In many series of piperazine derivatives, one nitrogen atom is often attached to an aryl group, while the other bears an alkyl or more complex side chain. Studies on N-arylpiperazines have shown that the nature and substitution of the aryl ring significantly impact receptor binding. For instance, in a series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, various substitutions on the phenyl ring led to compounds with both anti-dopaminergic and anti-serotonergic activities. nih.gov

Similarly, research on ligands for the dopamine D3 receptor has shown that N-substitution on the piperazine ring can accommodate various heterocyclic rings, such as substituted indoles, to maintain high affinity and selectivity. nih.gov The linkage of these substituents—whether directly, via an amide, or a methylene (B1212753) linker—also plays a role in optimizing receptor interaction. nih.gov For sigma (σ) receptors, the presence of a p-methoxybenzyl substituent on the N-4 position of a (piperazin-2-yl)methanol scaffold resulted in high σ1-receptor affinity. researchgate.net

The following table summarizes the effects of different N-substituents on receptor affinity in various piperazine-based compounds, providing a framework for predicting the impact of similar substitutions on 1-(Piperazin-2-yl)propan-2-amine.

| Compound Series | N-Substituent | Target Receptor | Effect on Affinity/Selectivity | Reference |

| (Piperazin-2-yl)methanols | p-Methoxybenzyl | σ1 Receptor | High affinity (Ki = 12.4 nM) and selectivity. | researchgate.net |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ols | Indole-2-carboxamide | Dopamine D3 Receptor | High affinity and selectivity (Ki = 0.57 nM for (-)-enantiomer). | nih.gov |

| Vindoline-Piperazine Conjugates | 4-(Trifluoromethyl)benzyl | Various Cancer Cell Lines | Potent antitumor activity (GI50 = 1.00 μM on breast cancer line). | mdpi.com |

| 1-Heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines | 5-Fluoro-1H-indol-3-yl)propyl | Dopamine D2 / Serotonin Transporter | Potent D2 antagonism and serotonin reuptake inhibition. | acs.org |

| N-Phenylpiperazine Analogs | 4-(Thien-3-yl)benzamide | Dopamine D3 Receptor | High affinity (Ki = 1.4–43 nM) and selectivity over D2. | nih.gov |

The piperazine ring predominantly adopts a thermodynamically stable chair conformation. nih.govwikipedia.org This conformation is crucial for presenting the N-substituents in the correct spatial orientation for optimal receptor binding. However, interaction with a biological target, such as a receptor or enzyme, can induce a change to a higher-energy boat conformation. nih.gov

This conformational flexibility is a double-edged sword. While it allows the molecule to adapt to the binding pocket, the energetic cost of adopting a boat or twist-boat conformation can lead to a decrease in binding affinity. nih.gov Studies on metal complexes with piperazine-containing macrocycles have shown that when the piperazine ring is forced into a boat conformation to act as a bidentate ligand, the metal binding affinity is significantly lowered compared to ligands that can maintain the chair form. nih.gov This principle is directly applicable to drug-receptor interactions, where maintaining the low-energy chair conformation is generally favorable for strong binding. For this compound, the substituents on both the ring carbon and nitrogen will influence the conformational equilibrium and, consequently, the energy required for receptor binding.

Investigating the Role of the Propan-2-amine Side Chain

The propan-2-amine side chain attached at the C-2 position of the piperazine ring is a key structural feature that significantly influences the molecule's interaction with its biological target.

The C-2 carbon of the propan-2-amine side chain (—CH₂—CH(NH₂)CH₃) is a chiral center. Therefore, this compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, affinities, and selectivities for receptors. nih.gov

This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral. The differential interaction between enantiomers and the target can lead to one enantiomer (the eutomer) having significantly higher affinity than the other (the distomer). For example, studies on chiral piperazine derivatives targeting dopamine receptors revealed that the (-)-enantiomer of one compound had significantly higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov In another case, the (S)- and (R)-enantiomers of a piperazine derivative both showed high affinity for σ1 and σ2 receptors but could have different downstream effects. researchgate.net

The absolute configuration of the propan-2-amine side chain in this compound would, therefore, be expected to be a critical determinant of its binding orientation and affinity.

| Compound | Enantiomer | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Reference |

| 5-{[2-(4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol | (-)-10e | 47.5 | 0.57 | nih.gov |

| (+)-10e | 113 | 3.73 | nih.gov |

The length and branching of the side chain are crucial for positioning the terminal amine group correctly within the receptor binding site. SAR studies on piperazinyl bicyclic derivatives targeting voltage-gated calcium channels showed that a propyl chain was the optimal length for one series of compounds. nih.gov Both shorter (ethyl) and longer (butyl) chains, as well as branched chains (isobutyl), resulted in decreased activity. nih.gov

Applying this to this compound, alterations to the propan-2-amine moiety would likely have significant consequences.

Shortening the chain to an ethanamine (—CH₂—CH₂NH₂) would alter the distance and vector of the terminal amine relative to the piperazine core.

Lengthening the chain to a butan-2-amine (—CH₂—CH(NH₂)CH₂CH₃) would place the amine further from the piperazine scaffold.

Removing the methyl branch to yield a propan-1-amine (—CH₂—CH₂CH₂NH₂) would eliminate the chiral center and change the chain's rigidity and orientation.

Each of these modifications would test the spatial requirements of the target receptor's binding pocket, likely leading to a change in biological activity.

Comparative SAR with Structurally Related Amines and Heterocycles

To fully appreciate the role of the piperazine ring, it is useful to compare its contribution to activity with that of other cyclic and acyclic amines. The piperazine ring's defined chair conformation provides a semi-rigid scaffold that limits the number of possible low-energy conformations, which can be entropically favorable for binding.

In studies of chromen-4-one derivatives, replacing the piperazine ring with either a morpholine (B109124) or a pyrrolidine (B122466) ring resulted in a notable decrease in biological activity, highlighting the specific importance of the piperazine scaffold in that context. nih.gov The two nitrogen atoms in piperazine also contribute to its physicochemical properties, such as pKa and water solubility, which are crucial for bioavailability. nih.gov

Compared to a simple acyclic diamine, such as N,N'-dimethylethane-1,2-diamine, the piperazine ring imposes significant conformational restraint. This rigidity helps to pre-organize the molecule for receptor binding, reducing the entropic penalty upon binding and potentially increasing affinity. Therefore, the unique combination of a constrained conformation and the specific electronic and hydrogen-bonding properties of its two nitrogen atoms makes the piperazine ring a superior scaffold in many drug discovery contexts compared to more flexible or electronically different heterocycles. nih.govmdpi.com

Analogs with Different Heterocyclic Ring Systems (e.g., Pyrazine (B50134), Pyridine)

The replacement of the piperazine core with other heterocyclic systems, such as pyridine (B92270) or pyrazine, is a common strategy in medicinal chemistry to explore new chemical space and fine-tune pharmacodynamic and pharmacokinetic properties. nih.govresearchgate.net The introduction of different heteroatoms and the alteration of ring electronics and geometry can significantly impact target engagement.

Research into compounds targeting various receptors has demonstrated the nuanced effects of such substitutions. For instance, in the development of histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptor antagonists, direct comparison between piperazine and piperidine (B6355638) cores has been illustrative. nih.gov While replacing a piperazine ring with piperidine did not significantly alter affinity for the H₃R, it had a pronounced effect on σ₁R affinity. nih.gov This is often attributed to changes in the protonation state of the molecule at physiological pH. nih.gov

Furthermore, the incorporation of a pyridine ring as a substituent on the piperazine core is a well-documented strategy for enhancing biological activity. nih.gov In a series of urease inhibitors, 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated. The pyridine moiety is a key pharmacophore in many marketed drugs, and its coupling with piperazine can produce hybrid molecules with enhanced biological effects. nih.govresearchgate.net The electron-withdrawing or donating nature of substituents on the pyridine ring, as well as its point of attachment, can further modulate activity. acs.org Studies on other classes of compounds have shown that replacing a phenyl ring with a pyridine ring can alter selectivity and potency, highlighting the importance of the specific nitrogen placement within the aromatic system. nih.gov

nih.govnih.govnih.govnih.govDerivatives with Varied Alkyl Linkages to the Piperazine Core

In the context of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead to the E3 ligase ligand is of paramount importance. Studies on PROTACs targeting the Androgen Receptor (AR) have shown that varying the length of a flexible alkyl linker can switch a compound from being inactive to active. acs.org For example, extending a linker by a single methylene group resulted in a significant enhancement in AR degradation activity. acs.org Furthermore, introducing rigidity into the linker, for instance by using piperidine rings instead of a flexible alkyl chain, can dramatically improve degradation activity. This is often because a rigid linker can better orient the two ends of the PROTAC molecule for effective ternary complex formation. acs.org

acs.orgacs.orgacs.orgnih.govnih.govComputational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the potential mechanism of action and for optimizing the ligand's structure to improve binding affinity and selectivity.

No specific biological targets for 1-(Piperazin-2-yl)propan-2-amine have been identified in published literature. However, a hypothetical workflow would involve docking the compound into the binding sites of various known receptors or enzymes. For instance, studies on other piperazine (B1678402) derivatives often involve docking them into targets like the sigma 1 receptor or viral proteases. nih.govrsc.orgacs.org This process would predict the specific amino acid residues in the target's active site that interact with the ligand. Key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, would be identified, providing a structural basis for the compound's potential activity.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for optimizing leads based on the this compound scaffold, a library of its derivatives would first need to be synthesized and tested for activity against a specific biological target.

Researchers have successfully used QSAR to develop potent inhibitors for various targets based on related scaffolds like piperidine (B6355638). researchgate.net For a hypothetical series of this compound analogs, a QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific target receptor. If this compound were found to be active, a pharmacophore model could be generated from its predicted binding pose. This model would highlight the key chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, and their spatial arrangement. This pharmacophore could then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with different core structures but the same key features, potentially leading to new classes of active ligands.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions for Research Compound Prioritization

In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity. While no specific ADMET data exists for this compound, a standard computational analysis would involve predicting properties such as:

Absorption: Gut-blood barrier permeability (Caco-2), human intestinal absorption (HIA).

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

Metabolism: Prediction of metabolic sites by Cytochrome P450 enzymes.

Excretion: Likelihood of renal or hepatic clearance.

Toxicity: Predictions for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

These predictions are based on established algorithms and models trained on large datasets of known drugs. The results would be compiled into a risk profile to help decide whether to advance the compound for further experimental testing.

Data Tables

As no experimental or computational data for "this compound" is publicly available, a data table of its predicted properties cannot be generated. A hypothetical ADMET prediction table would look like the following:

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption (HIA) | Data Not Available |

| Caco-2 Permeability | Data Not Available |

| Blood-Brain Barrier (BBB) Penetration | Data Not Available |

| Plasma Protein Binding (%) | Data Not Available |

| hERG Inhibition | Data Not Available |

| Ames Mutagenicity | Data Not Available |

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives and Metabolites

Spectroscopic methods are indispensable for probing the molecular structure of 1-(Piperazin-2-yl)propan-2-amine derivatives and for identifying the products of metabolic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of complex molecules. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further reveal intricate details about the spatial relationships between different parts of the molecule, which is particularly useful for complex, multi-substituted derivatives.

Table 1: Hypothetical ¹H NMR Chemical Shift Ranges for the Core Structure of this compound

| Protons | Chemical Shift (ppm) Range | Multiplicity |

| Piperazine (B1678402) ring CH | 2.5 - 3.5 | Multiplet |

| Piperazine ring CH₂ | 2.7 - 3.8 | Multiplet |

| Propan-2-amine CH | 2.8 - 3.2 | Multiplet |

| Propan-2-amine CH₃ | 1.0 - 1.3 | Doublet |

| Amine NH/NH₂ | 1.5 - 4.0 | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is critical for confirming the identity of newly synthesized derivatives of this compound and for identifying unknown metabolites. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable information about the molecule's structure and the connectivity of its functional groups.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Stretch | 3100 - 3500 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Amine | C-N Stretch | 1020 - 1250 |

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling in Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation and purification of the desired this compound derivative. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose, and when coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying and quantifying impurities. Chiral chromatography can also be employed to separate enantiomers of chiral derivatives.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Novel Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For novel, crystalline derivatives of this compound, this technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This detailed structural information is invaluable for understanding the molecule's shape and how it might interact with other molecules.

Toxicity and Safety Profiles: Mechanistic Research

In Vitro and In Vivo Investigations of Cellular Cytotoxicity and Viability at a Mechanistic Level

Research into the cytotoxic effects of piperazine (B1678402) derivatives has revealed several underlying mechanisms that contribute to cell death and reduced viability. These mechanisms often involve the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.

One study on a novel piperazine-containing compound (PCC) demonstrated its potent suppressive effect on human liver cancer cells. The compound induced apoptosis by triggering a significant decrease in the mitochondrial membrane potential, which led to the release of cytochrome c from the mitochondria. This event subsequently activated caspases 9 and 3/7, key executioners of the intrinsic apoptotic pathway nih.gov. Furthermore, the same study showed that PCC could also activate the extrinsic pathway of apoptosis via the activation of caspase-8, which was linked to the suppression of NF-κB translocation to the nucleus. The cell cycle was also arrested in the G1 phase nih.gov.

Similarly, studies on benzothiazole-piperazine derivatives have shown significant cytotoxic activity against various cancer cell lines, including colorectal, breast, and hepatocellular carcinoma tandfonline.comnih.gov. For instance, one derivative was found to induce apoptosis by causing cell cycle arrest at the subG1 phase tandfonline.comnih.gov. Other research has indicated that piperazine derivatives can interfere with cellular processes such as DNA replication and cell cycle progression, leading to cytostatic or cytotoxic effects researchgate.net.

The cytotoxic mechanisms of piperazine designer drugs, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have also been investigated. These compounds were found to induce cytotoxicity in differentiated SH-SY5Y cells, accompanied by mitochondrial hyperpolarization, leading to early apoptosis researchgate.net. The general mechanism observed for these designer drugs involves an increase in reactive species formation, followed by depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3 nih.gov.

| Compound/Class | Cell Line(s) | Observed Mechanistic Effects | Reference |

|---|---|---|---|

| Piperazine-Containing Compound (PCC) | SNU-475 and SNU-423 (Human Liver Cancer) | Induction of intrinsic and extrinsic apoptosis, decreased mitochondrial membrane potential, cytochrome c release, activation of caspases 3/7, 8, and 9, cell cycle arrest at G1 phase. | nih.gov |

| Benzothiazole-piperazine derivatives | HCT-116 (Colorectal), MCF-7 (Breast), HUH-7 (Hepatocellular) | Induction of apoptosis, cell cycle arrest at subG1 phase. | tandfonline.comnih.gov |

| Piperazine designer drugs (e.g., BZP, TFMPP) | Differentiated SH-SY5Y cells, HepG2, HepaRG, Primary Rat Hepatocytes | Mitochondrial hyperpolarization, early apoptosis, increased reactive species, depletion of GSH and ATP, loss of mitochondrial membrane potential, caspase-3 activation. | researchgate.netnih.gov |

Research into Organ-Specific Toxicity Mechanisms (e.g., Hepatic, Renal)

The liver and kidneys are primary sites for the metabolism and excretion of xenobiotics, making them susceptible to the toxic effects of piperazine-containing compounds.

Hepatic Toxicity:

Studies on piperazine designer drugs have demonstrated their potential for hepatotoxicity. In vitro models using human hepatic cell lines (HepG2 and HepaRG) and primary rat hepatocytes showed that compounds like BZP, TFMPP, 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) can cause cell death in a concentration-dependent manner nih.gov. The underlying mechanism involves an increase in reactive oxygen species (ROS), leading to depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3 nih.gov. Interestingly, the inhibition of cytochrome P450 (CYP450) enzymes was found to increase the cytotoxicity of these drugs, suggesting that CYP450-mediated metabolism plays a role in their detoxification nih.gov.

Another study investigating arylpiperazine-N1-substituted theobromine derivatives also evaluated their hepatotoxic effects on isolated rat hepatocytes. The results indicated varying degrees of toxicity among the different derivatives, with some exhibiting higher toxicity than others farmaciajournal.com.

Renal Toxicity:

While extensive mechanistic research on the renal toxicity of a wide range of piperazine derivatives is less documented in the readily available literature, some evidence points to potential adverse renal effects. Piperazine itself has been associated with adverse effects in patients with pre-existing renal insufficiency. One case report described a patient who developed acute kidney injury due to acute interstitial nephritis after being administered piperazine nih.gov. The presence of fever, proteinuria, acidosis, and sterile pyuria strongly suggested this diagnosis nih.gov.

Conversely, some piperazine derivatives have shown nephroprotective effects in specific contexts. For example, piperazine ferulate has been shown to ameliorate renal histopathological changes and reduce inflammatory markers in the kidneys of diabetic rats, suggesting a protective role in diabetic nephropathy nih.gov. The mechanism appears to involve the suppression of inflammatory signaling pathways nih.gov.

| Organ | Compound/Class | Observed Mechanistic Effects | Reference |

|---|---|---|---|

| Liver (Hepatic) | Piperazine designer drugs (BZP, TFMPP, MeOPP, MDBP) | Increased reactive oxygen species, depletion of GSH and ATP, loss of mitochondrial membrane potential, caspase-3 activation. CYP450 metabolism is involved in detoxification. | nih.gov |

| Kidney (Renal) | Piperazine | Acute interstitial nephritis in a patient with pre-existing renal insufficiency. | nih.gov |

| Kidney (Renal) | Piperazine ferulate | Nephroprotective effects in diabetic nephropathy by suppressing inflammatory signaling. | nih.gov |

Genotoxicity and Carcinogenicity Studies within the Context of Piperazine-Containing Compound Classes

The genotoxic and carcinogenic potential of piperazine and its derivatives is a significant area of toxicological concern. Genotoxicity studies assess the ability of a substance to damage DNA, which can lead to mutations and potentially cancer researchgate.net.

Piperazine itself is generally not considered to be genotoxic based on available data europa.eu. However, a major concern is its potential to form N-nitroso compounds in the presence of nitrites, both in vitro and in vivo. These nitrosation products, such as N-mononitrosopiperazine (NPZ) and N,N'-dinitrosopiperazine (DNPZ), have been shown to be mutagenic in vivo and carcinogenic in rodents europa.eu. This suggests a potential cancer risk following exposure to piperazine under conditions that favor nitrosation europa.eu.

Carcinogenicity studies on piperazine itself have not met current standards, and no tumor induction was observed in one study with rats europa.eu. However, studies on nitrosated piperazine derivatives have shown clear carcinogenic effects. For example, dimethyl- and trimethylnitrosopiperazine induced a high incidence of undifferentiated lymphomas of the thymus and leukemias in rats nih.gov. Acetyldimethylnitrosopiperazine was also a potent carcinogen, causing tumors of the esophagus nih.gov. In contrast, benzoyldimethylnitrosopiperazine was only weakly carcinogenic nih.gov.

It is important to note that not all piperazine derivatives are genotoxic. For instance, a study on norbornenylpiperazine compounds indicated a low likelihood of genotoxicity, as none of the compounds induced DNA damage at non-cytotoxic concentrations researchgate.net.

| Compound/Class | Finding | Mechanistic Insight | Reference |

|---|---|---|---|

| Piperazine | Not considered genotoxic. | - | europa.eu |

| N-nitroso-piperazines (e.g., NPZ, DNPZ) | Mutagenic in vivo and carcinogenic in rodents. | Formation of N-nitroso compounds from piperazine and nitrites. | europa.eu |

| Dimethyl- and trimethylnitrosopiperazine | High incidence of lymphomas and leukemias in rats. | Carcinogenic action of the N-nitroso derivatives. | nih.gov |

| Acetyldimethylnitrosopiperazine | Potent carcinogen causing esophageal tumors in rats. | Carcinogenic action of the N-nitroso derivative. | nih.gov |

| Norbornenylpiperazine compounds | Low likelihood of genotoxicity. | Did not induce DNA damage at non-cytotoxic concentrations. | researchgate.net |

Understanding of Psychoactive Potential and Associated Neurological Mechanisms

Many piperazine derivatives exhibit psychoactive properties, which are attributed to their interactions with various neurotransmitter systems in the central nervous system (CNS). The piperazine ring is a common structural feature in many drugs with pharmacological activities ranging from antidepressant to antipsychotic effects researchgate.netnih.gov.

The primary mechanism of action for the psychoactive effects of many piperazine derivatives involves the modulation of monoamine neurotransmitter systems, including dopamine (B1211576), norepinephrine, and serotonin (B10506) nih.govfarmaceut.org. They can act as receptor agonists or antagonists, or as reuptake inhibitors researchgate.net.

For example, piperazine designer drugs are known for their stimulant effects, which result from their dopaminergic, noradrenergic, and predominantly serotoninergic actions in the brain nih.gov. An increased level of dopamine is associated with reinforcing and behavioral-stimulating effects, while elevated norepinephrine can lead to cardiovascular effects like tachycardia and hypertension farmaceut.org. Increased serotonin levels can cause entactogenic effects and, in severe cases, life-threatening serotonin syndrome farmaceut.org.

Some piperazine derivatives, such as trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (m-CPP), have been shown to act as agonists at 5-HT1A receptors, which can trigger anxiolytic effects silae.it. The neurotoxicity of some piperazine derivatives has been linked to mechanisms such as GABA receptor antagonism europa.eu.

In the context of anthelmintic action, piperazine compounds are thought to paralyze parasites by blocking acetylcholine at the myoneural junction, an effect mediated by its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor wikipedia.orgdrugbank.com. The selectivity for helminths is due to differences in the GABA receptors between vertebrates and invertebrates wikipedia.org.

It is also worth noting that some synthetic piperazine derivatives have been investigated for their neuroprotective potential. For instance, certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, which are dopaminergic receptor ligands, have shown a promising role in preventing cocaine-induced neurotoxicity in vitro nih.gov.

| Compound/Class | Observed Effect | Neurological Mechanism | Reference |

|---|---|---|---|

| Piperazine designer drugs (e.g., BZP, TFMPP) | Stimulant, entactogenic | Modulation of dopamine, norepinephrine, and serotonin systems. | nih.govfarmaceut.org |

| TFMPP, m-CPP | Anxiolytic | Agonism at 5-HT1A receptors. | silae.it |

| Piperazine (as an antihelminthic) | Paralysis of parasites | GABA receptor agonism, blocking acetylcholine at the myoneural junction. | wikipedia.orgdrugbank.com |

| 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives | Neuroprotective | Dopaminergic receptor ligand activity, prevention of cocaine-induced neurotoxicity. | nih.gov |

Future Research Directions and Therapeutic Implications

Design and Synthesis of Next-Generation 1-(Piperazin-2-yl)propan-2-amine Derivatives with Enhanced Properties

The future development of this compound as a therapeutic lead hinges on the strategic design and synthesis of next-generation derivatives. The primary goal is to enhance properties such as target specificity, potency, and pharmacokinetic profiles.

Key synthetic strategies will likely involve the functionalization of the piperazine (B1678402) nitrogens and the primary amine of the propan-2-amine moiety. mdpi.comnih.gov The introduction of diverse substituents can modulate the compound's physicochemical properties, including lipophilicity and basicity, which are crucial for cell permeability and target engagement. nih.gov For instance, N-alkylation or N-arylation of the piperazine ring are common methods to introduce variety and have been successfully employed in the synthesis of numerous bioactive piperazine-containing drugs. nih.gov

Given the chiral nature of this compound, stereoselective synthesis will be paramount to isolate and evaluate individual enantiomers, as different stereoisomers can exhibit distinct pharmacological activities and metabolic fates. thieme-connect.com Asymmetric synthesis methodologies, such as those employing chiral auxiliaries or catalysts, will be crucial for accessing enantiopure derivatives. thieme-connect.com

Table 1: Potential Synthetic Modifications of this compound and Their Rationale

| Modification Site | Potential Modification | Rationale for Enhanced Properties |

| Piperazine N1-position | Alkylation, Arylation, Acylation | Modulate lipophilicity, introduce pharmacophoric groups, alter basicity. |

| Piperazine N4-position | Introduction of bulky or charged groups | Improve selectivity, reduce off-target effects, enhance solubility. |

| Propan-2-amine | Conversion to amides, sulfonamides, ureas | Increase metabolic stability, introduce new hydrogen bonding interactions. |

| Piperazine C-atoms | Introduction of substituents | Fine-tune conformation and steric interactions with the target. thieme-connect.com |

Exploration of Novel Therapeutic Indications and Disease Models for Further Investigation

The broad biological activity of piperazine derivatives suggests that this compound analogues could be investigated for a range of therapeutic indications. nih.govresearchgate.netijrrjournal.comarabjchem.org

Neurodegenerative Diseases: Piperazine derivatives have shown promise as agents for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Future research could explore the potential of this compound derivatives to modulate targets implicated in these conditions, such as cholinesterases or transient receptor potential canonical 6 (TRPC6) channels. nih.govnih.gov Preclinical evaluation in relevant animal models, such as transgenic mouse models of Alzheimer's, would be a critical step. nih.gov

Oncology: The piperazine scaffold is present in numerous anticancer agents. nih.govnih.govnih.gov Derivatives of this compound could be designed to inhibit various cancer signaling pathways, including the PI3K/AKT pathway, Src family kinases, or BCR-ABL. nih.gov High-throughput screening against a panel of cancer cell lines could identify lead compounds for further investigation in xenograft models. nih.govnih.gov

Inflammatory Diseases and Pain: Piperazine-containing compounds have also been investigated for their anti-inflammatory and analgesic properties. nih.gov Derivatives could be tested in models of inflammation and neuropathic pain to assess their potential in these therapeutic areas.

Table 2: Potential Therapeutic Targets and Corresponding Disease Models for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Relevant Preclinical Disease Model(s) |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), TRPC6 | Transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) nih.govnih.gov |

| Oncology | PI3K/AKT, Src kinases, BCR-ABL, Androgen Receptor (AR) | Cancer cell line proliferation assays, tumor xenograft models nih.govnih.govacs.org |

| Inflammatory Diseases | Pro-inflammatory cytokines (e.g., TNF-α) | Lipopolysaccharide (LPS)-induced inflammation models nih.gov |

| Neurological Disorders | Dopamine (B1211576) and Serotonin (B10506) Receptors | Animal models of anxiety and depression researchgate.netnih.gov |

Integration with Combination Therapies in Preclinical Research

To enhance therapeutic efficacy and overcome potential resistance mechanisms, future preclinical research should explore the integration of novel this compound derivatives into combination therapies. researchgate.netsci-hub.se

In oncology, for example, these derivatives could be combined with existing cytotoxic agents or other targeted therapies. sci-hub.se The rationale for such combinations would be to target multiple, non-overlapping signaling pathways simultaneously, thereby achieving synergistic anticancer effects. Preclinical studies would involve in vitro checkerboard assays to assess synergy, followed by in vivo studies in animal models to evaluate the efficacy and safety of the combination. nih.gov

Similarly, in the context of neurodegenerative diseases, a combination approach might involve co-administration with existing treatments to address different facets of the disease pathology.

Challenges and Opportunities in Translating Research Findings to Potential Clinical Applications

The translation of promising preclinical findings for this compound derivatives into clinical applications will present both challenges and opportunities.

A significant challenge lies in the synthesis and purification of these compounds, particularly in achieving high enantiomeric purity for chiral derivatives on a larger scale. nih.gov Furthermore, ensuring a favorable pharmacokinetic and safety profile will be critical. Many drug candidates fail in clinical development due to poor absorption, distribution, metabolism, excretion (ADME) properties, or unforeseen toxicity. arabjchem.org

However, the versatility of the piperazine scaffold provides an opportunity to systematically address these challenges through medicinal chemistry efforts. nih.govijrrjournal.com The ability to fine-tune the structure allows for the optimization of ADME properties and the mitigation of off-target effects.

Analysis of the Patent Landscape and Intellectual Property Considerations in Academic Research

The patent landscape for piperazine derivatives is extensive, reflecting their importance in drug discovery. google.com For academic researchers working on novel this compound derivatives, a thorough understanding of the existing intellectual property is crucial to ensure freedom to operate and to identify patentable inventions.

Patents can be sought for novel chemical entities (composition of matter), new synthetic methodologies, and novel therapeutic uses of existing compounds. google.com For academic research, securing patent protection for a novel and non-obvious derivative with demonstrated therapeutic potential can be a key step in attracting industry partners for further development and commercialization.

It is also important to consider the strategic filing of patents to protect not only the lead compound but also a broader class of related derivatives to create a robust intellectual property portfolio.

Q & A

Q. What are the recommended synthetic routes for 1-(Piperazin-2-yl)propan-2-amine, and how do reaction conditions influence enantiomeric purity?

The compound can be synthesized via nucleophilic substitution or reductive amination. A validated method involves reacting piperazine derivatives with halogenated propan-2-amine precursors under controlled conditions (e.g., DMSO at 120°C for 18 hours) to ensure regioselectivity . To address enantiomeric purity, chiral resolution techniques such as HPLC with chiral stationary phases (e.g., cellulose-based columns) or asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) are critical. Reaction temperature and solvent polarity significantly impact stereochemical outcomes, with polar aprotic solvents favoring retention of configuration .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound, and how can impurities be quantified?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆) to resolve piperazine ring protons (δ 2.5–3.5 ppm) and amine protons (δ 1.5–2.2 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (C₇H₁₅N₃, 141.22 g/mol) and detect fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment. Quantify impurities (e.g., unreacted piperazine) using external calibration curves with ≤0.5% detection limits .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its receptor binding affinity, and what experimental approaches can differentiate enantiomer-specific effects?

The (R)- and (S)-enantiomers exhibit distinct binding affinities for serotonin (5-HT) and dopamine receptors due to spatial orientation of the piperazine nitrogen. To assess enantiomer-specific activity:

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Standardize Assay Conditions: Control variables like pH (7.4), temperature (37°C), and cell line provenance (e.g., HEK293 vs. CHO-K1).

- Batch Purity Verification: Use LC-MS to confirm compound integrity (≥98% purity).

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in EC₅₀ values from divergent studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

- Systematic Substituent Variation: Introduce alkyl (e.g., methyl, ethyl) or aryl groups at the propan-2-amine chain to modulate lipophilicity.

- In Vitro Screening: Test analogs for receptor selectivity (e.g., 5-HT vs. α-adrenergic) and metabolic stability (hepatocyte incubation).

- QSAR Modeling: Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

Q. What in vitro models are appropriate for assessing the metabolic stability of this compound, and how do cytochrome P450 interactions impact its pharmacokinetic predictions?

- Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., N-dealkylation).

- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4/2D6) to quantify IC₅₀ values.

- LC-MS/MS Metabolite Profiling: Detect hydroxylated or oxidized products. CYP2D6-mediated metabolism correlates with reduced half-life in poor metabolizers .

Q. How can computational chemistry tools predict the interaction mechanisms between this compound and serotonin receptors, and what validation experiments are required?

- Molecular Docking: Use Schrödinger Suite or MOE to simulate binding poses in 5-HT₁A homology models.

- Molecular Dynamics (MD): Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD <2 Å).

- Validation: Compare computational predictions with SPR (surface plasmon resonance) binding kinetics and site-directed mutagenesis (e.g., D116A mutation in 5-HT₁A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||